molecular formula C12H10F3NO3 B2817917 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 2357-26-8

5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2817917
CAS No.: 2357-26-8
M. Wt: 273.211
InChI Key: LCRHVZDPBWDWSX-UHFFFAOYSA-N
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Description

5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid (CAS 2357-26-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 5-oxopyrrolidine-3-carboxylic acid scaffold, a structure recognized as a component of many biologically active molecules . The incorporation of a trifluoromethyl (CF3) group on the phenyl ring is a strategic design element, as this moiety is prevalent in FDA-approved drugs due to its ability to enhance metabolic stability, influence molecular conformation, and improve binding affinity through its high electronegativity and lipophilicity . This scaffold is extensively utilized in pharmaceutical research for the synthesis of novel compounds with potential anticancer properties . Scientific studies on closely related 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated their promise in anticancer research. For instance, derivatives have shown potent cytotoxic effects against aggressive cancer cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) in both 2D and 3D culture models . Researchers employ this core structure to develop various derivatives, such as hydrazones and benzimidazoles, to explore structure-activity relationships (SAR) and enhance efficacy . Furthermore, the 5-oxopyrrolidine-3-carboxylic acid scaffold has been identified as a key pharmacophore in the development of small molecule antagonists for G protein-coupled receptors (GPCRs) , highlighting its utility in neuroscientific and metabolic disorder research . Specifications: • CAS Number: 2357-26-8 • Molecular Formula: C12H10F3NO3 • Molecular Weight: 273.21 g/mol • Storage: Store sealed in a dry environment at 2-8°C Safety Information: This chemical is classified with the signal word "Warning" and may cause harmful effects if swallowed, as well as skin and eye irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety protocols. Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c13-12(14,15)8-2-1-3-9(5-8)16-6-7(11(18)19)4-10(16)17/h1-3,5,7H,4,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRHVZDPBWDWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that certain analogues possess cytotoxic effects against cancer cell lines, particularly in non-small cell lung cancer models (A549 cells). The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their efficacy against various cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against Gram-positive bacteria and drug-resistant fungi. In vitro studies demonstrated that specific derivatives could inhibit the growth of pathogens such as Staphylococcus aureus, indicating potential for development as new antimicrobial agents .

BACE-1 Inhibition

5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid derivatives have been identified as inhibitors of the Beta-site APP-cleaving enzyme 1 (BACE-1), which is crucial in the pathogenesis of Alzheimer's disease. The interaction of these compounds with the BACE-1 enzyme has shown sub-micromolar activity, suggesting their potential use in therapeutic strategies for neurodegenerative disorders .

Synthetic Approaches

The synthesis of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact .

Case Studies

StudyFindings
MDPI Study (2023)Investigated the anticancer activity of pyrrolidine derivatives, highlighting their effectiveness against A549 cells and potential for further development .
BACE-1 Inhibition StudyDemonstrated that derivatives could effectively inhibit BACE-1, providing insights into their role in Alzheimer's disease treatment .
Antimicrobial Activity ResearchShowed promising results against multidrug-resistant bacterial strains, indicating a need for further exploration in clinical settings .

Mechanism of Action

The mechanism of action of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₁₀F₃NO₄
  • Molecular Weight : 289.21 g/mol
  • CAS Number : 1016706-55-0
  • For example, methyl 5-oxo-1-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate (5g) is confirmed via NMR spectroscopy .

Applications : The compound is marketed as a research chemical (Ref: 10-F066401), suggesting utility in medicinal chemistry or as a building block for bioactive molecules .

Structural and Functional Analogues

A comparative analysis of structurally related pyrrolidine-3-carboxylic acid derivatives is provided below, focusing on substituent effects, physical properties, and synthesis:

Compound Name & Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features References
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid C₁₂H₁₀F₃NO₄ 289.21 –CF₃ enhances polarity and metabolic stability; research applications.
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid (36) C₁₇H₁₆N₂O₃ 296.32 168–169 87 Phenylamino group introduces hydrogen-bonding potential; high yield.
5-Oxo-1-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)pyrrolidine-3-carboxylic acid (26) C₁₆H₁₇N₃O₅ 331.33 204–206 48 Benzoxazole moiety may confer antioxidant activity; moderate yield.
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid C₁₁H₁₁NO₃ 205.21 Simpler phenyl substituent; lower molecular weight; polar carboxylic acid.
5-Oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid C₁₂H₁₀F₃NO₄ 289.21 –OCF₃ vs. –CF₃: bulkier, weaker electron-withdrawing effect.
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid C₁₅H₁₇NO₅ 291.30 Ester group increases lipophilicity; InChIKey: BOVXDZQCJJCKIU-UHFFFAOYSA-N.
5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid C₁₀H₁₁NO₃S 225.26 Thienylmethyl group introduces sulfur, altering electronic properties.
Key Comparative Insights

Substituent Effects: Electron-Withdrawing Groups: The –CF₃ group (target compound) enhances polarity and stability compared to phenyl (C₁₁H₁₁NO₃) or isopropyl (C₁₄H₁₇NO₃) substituents . Functional Groups: Ester derivatives (e.g., C₁₅H₁₇NO₅) exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Synthesis and Yield: High yields (87%) are achieved for phenylamino-substituted derivatives (36) due to optimized condensation conditions . Moderate yields (48%) in benzoxazole-containing compounds (26) reflect challenges in multi-step syntheses .

Biological Relevance :

  • Antioxidant activity is reported for hydrazone-isatin derivatives (e.g., compound 39), though the target compound’s bioactivity remains unexplored .
    –CF₃ and –SCF₃ groups are common in pharmaceuticals for improved pharmacokinetics .

Physical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. For example, compound 36’s high mp (168–169°C) reflects strong crystal packing via hydrogen bonds .

Biological Activity

5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, also known as CAS Number 2357-26-8, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₀F₃NO₃
  • Molecular Weight : 273.20 g/mol
  • IUPAC Name : 5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
  • CAS Number : 2357-26-8

The compound features a pyrrolidine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. A study focused on related compounds demonstrated that various 5-oxo-pyrrolidine derivatives showed moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa . The specific activity of 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has yet to be extensively documented in peer-reviewed literature, but its structural similarities suggest potential efficacy.

The mechanism by which trifluoromethyl-substituted compounds exert their biological effects often involves interactions with specific enzymes or receptors. For example, the trifluoromethyl group can enhance binding affinity through hydrophobic interactions and can influence the pKa of nearby functional groups, potentially affecting enzyme inhibition mechanisms .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of pyrrolidine carboxylic acids, including those with trifluoromethyl substitutions. The synthesized compounds were evaluated for their antibacterial properties, revealing that some exhibited promising activity against tested microbial strains .
  • FDA Approvals and Drug Development :
    • The incorporation of trifluoromethyl groups in drug design has been linked to increased potency and selectivity in several FDA-approved drugs. This trend suggests that similar compounds may have enhanced therapeutic profiles .

Data Table: Biological Activity Comparison

Compound NameAntibacterial ActivityTarget OrganismsReference
5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acidModerate to GoodStaphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa
SelinexorSynergistic ActivityMultiple Myeloma Cells
Other Pyrrolidine DerivativesVariableVarious Bacterial Strains

Q & A

Q. What are the standard synthetic routes for 5-Oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid?

The synthesis typically involves cyclization reactions to form the pyrrolidine ring, followed by functionalization with the trifluoromethylphenyl group. Key steps include:

  • Ring formation : Cyclization of precursors like amino acids or nitrogen-containing compounds under basic conditions .
  • Substitution : Introduction of the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or coupling reactions, often using catalysts like palladium for cross-coupling .
  • Oxidation/Reduction : Controlled oxidation of intermediates to form the ketone group (5-oxo) or reduction to stabilize reactive intermediates .
    Reagents such as tert-butyl alcohol (for esterification) and solvents like THF or methanol are critical for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, particularly the trifluoromethyl group’s electronic environment and pyrrolidine ring conformation .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity, especially for detecting byproducts from incomplete substitution reactions .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and monitors reaction progress .

Q. What common chemical reactions does this compound undergo?

  • Substitution : The carboxylic acid group can react with amines to form amides, useful in drug discovery .
  • Oxidation/Reduction : The 5-oxo group may be reduced to alcohols (using NaBH₄) or further oxidized, altering biological activity .
  • Esterification : Reaction with alcohols under acidic conditions to form esters for improved solubility .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error:

  • Reaction Path Search : Identifies energetically favorable routes for cyclization and substitution .
  • Solvent Effects : Molecular dynamics simulations assess solvent interactions to optimize reaction conditions (e.g., THF vs. DMF) .
  • Catalyst Design : Computational screening of catalysts (e.g., Pd vs. Cu) improves coupling efficiency for trifluoromethylphenyl introduction .

Q. How to address contradictions in reported biological activities across studies?

Discrepancies in antimicrobial or anticancer activity may arise from:

  • Structural Analogues : Subtle differences in substituents (e.g., 4-chlorophenyl vs. 3-trifluoromethylphenyl) can drastically alter bioactivity .
  • Assay Conditions : Variability in cell lines, pH, or solvent (DMSO vs. saline) affects bioavailability .
    Resolution :
    • Standardize bioassays using OECD guidelines.
    • Compare IC₅₀ values under identical conditions and validate via dose-response curves .

Q. What strategies improve the compound’s stability during reactions?

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during reactive steps (e.g., amide formation) .
  • Low-Temperature Reactions : Minimize degradation of the 5-oxo group by maintaining temperatures below 0°C during oxidation .
  • Inert Atmosphere : Conduct substitutions under nitrogen/argon to prevent hydrolysis of trifluoromethyl groups .

Q. How to elucidate the mechanism of action in biological systems?

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kinases using fluorescence polarization .
  • Molecular Docking : Predict binding modes with proteins (e.g., EGFR) using AutoDock Vina, followed by mutagenesis studies to validate interaction sites .
  • Metabolic Profiling : LC-MS/MS identifies metabolites to assess stability and off-target effects .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., exact molar ratios, solvent purity) to mitigate variability .
  • Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers in biological assays .

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